![molecular formula C10H14O B14434151 2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one CAS No. 76779-13-0](/img/structure/B14434151.png)
2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethylbicyclo[321]oct-6-en-3-one is a bicyclic organic compound with the molecular formula C10H14O It is characterized by its unique bicyclo[321]octane framework, which includes two methyl groups at positions 2 and 7 and a ketone functional group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one typically involves the following steps:
Cyclization Reactions: The formation of the bicyclic structure can be achieved through cyclization reactions involving dienes and dienophiles. For example, the Diels-Alder reaction between a suitable diene and a dienophile can form the bicyclo[3.2.1]octane framework.
Functional Group Introduction: The introduction of the ketone functional group at position 3 can be accomplished through oxidation reactions. Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions to achieve the desired oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The ketone functional group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups at positions 2 and 7 can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of 2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one involves its interaction with molecular targets and pathways. The ketone functional group can participate in nucleophilic addition reactions, forming intermediates that can further undergo various transformations. The bicyclic structure provides rigidity and stability, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylbicyclo[3.2.1]octane: Similar bicyclic structure but lacks the ketone functional group.
4,7-Dimethylbicyclo[3.2.1]oct-3-en-6-one: Similar structure with different positions of methyl groups and ketone.
Bicyclo[3.2.1]octane: Parent compound without methyl or ketone substitutions.
Uniqueness
2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one is unique due to the specific positioning of its methyl groups and ketone functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis, research, and industry.
Properties
CAS No. |
76779-13-0 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2,7-dimethylbicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C10H14O/c1-6-3-8-4-9(6)7(2)10(11)5-8/h3,7-9H,4-5H2,1-2H3 |
InChI Key |
SPTCQXAFSVTXMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(CC1=O)C=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


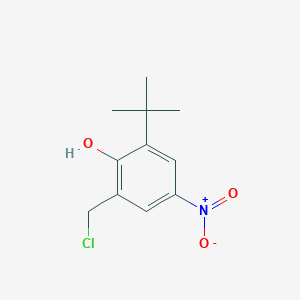

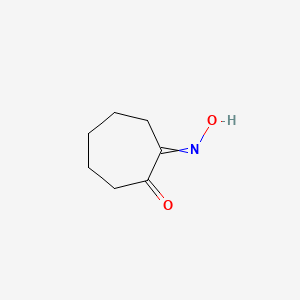
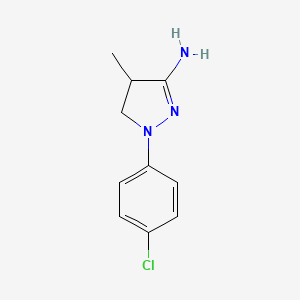

silane](/img/structure/B14434100.png)

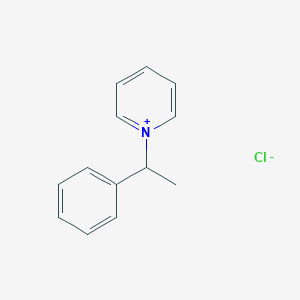
![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)

![Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane](/img/structure/B14434127.png)
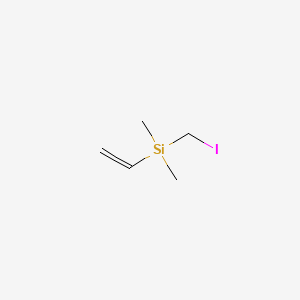
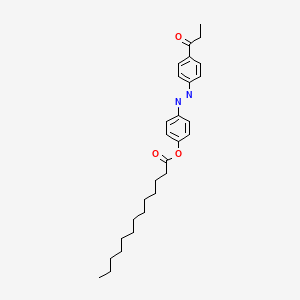
![Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14434153.png)
